3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole
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Overview
Description
L-775606 is a synthetic organic compound known for its selective agonistic activity on the 5-hydroxytryptamine 1D receptor. It is primarily used in scientific research to study the effects of 5-hydroxytryptamine 1D receptor activation, particularly in the context of migraine headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-775606 involves several key steps. One of the primary methods includes the Wittig reaction of 3-fluorobenzaldehyde with a phosphorane prepared from (methoxymethyl)phosphonium salt and phenyl lithium. This reaction yields a methoxyvinyl compound, which is then subjected to acid hydrolysis to produce an aldehyde .
Industrial Production Methods
While specific industrial production methods for L-775606 are not widely documented, the synthesis generally follows the outlined laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-775606 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Electrophilic substitution reactions are possible due to the presence of the indole ring structure.
Common Reagents and Conditions
Oxidation: Common reagents include flavin-containing monooxygenases and cytochrome P450 enzymes.
Substitution: Electrophilic reagents can be used to introduce various substituents onto the indole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxygenated metabolites .
Scientific Research Applications
L-775606 has several scientific research applications:
Mechanism of Action
L-775606 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1D receptor. This activation leads to a series of intracellular signaling events that result in vasoconstriction, particularly in the coronary arteries . The compound’s selectivity for the 5-hydroxytryptamine 1D receptor over other receptor subtypes makes it a valuable tool for studying the specific pathways involved in 5-hydroxytryptamine signaling .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: A mixed 5-hydroxytryptamine 1B/1D receptor agonist used to treat migraines.
Rizatriptan: Another 5-hydroxytryptamine 1B/1D receptor agonist with similar therapeutic applications.
Uniqueness
L-775606 is unique in its high selectivity for the 5-hydroxytryptamine 1D receptor, which reduces the risk of side effects associated with non-selective activation of other 5-hydroxytryptamine receptor subtypes . This selectivity makes it particularly useful for research focused on the specific roles of 5-hydroxytryptamine 1D receptors in various physiological and pathological processes .
Properties
CAS No. |
188400-51-3 |
---|---|
Molecular Formula |
C25H29FN6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole |
InChI |
InChI=1S/C25H29FN6/c26-22-5-1-3-20(15-22)8-10-31-13-11-30(12-14-31)9-2-4-21-17-27-25-7-6-23(16-24(21)25)32-18-28-29-19-32/h1,3,5-7,15-19,27H,2,4,8-14H2 |
InChI Key |
ZUTQCPBDRJBADG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)N4C=NN=C4)CCC5=CC(=CC=C5)F |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)N4C=NN=C4)CCC5=CC(=CC=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl)-4-(2-(3-fluorophenyl)ethyl)piperazine 1-TIP-4-FEP L-775,606 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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